(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone
Description
Chemical Identity and Nomenclature
The compound is systematically named according to IUPAC conventions as [2-(6-chloropyridin-3-yl)piperidin-1-yl]-phenylmethanone. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Numbers | 1352536-69-6, 1408002-72-1 | PubChem, Parchem |
| SMILES Notation | C1CCN(C(C1)C2=C(N=CC=C2)Cl)C(=O)C3=CC=CC=C3 | PubChem |
| InChIKey | CXGKPDVNRXGAAW-UHFFFAOYSA-N | PubChem |
Alternative synonyms include (2'-chloro-3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-phenyl-methanone, reflecting its bipyridinyl-piperidine hybrid structure. The chloropyridine moiety at position 6 distinguishes it from related isomers.
Historical Development in Heterocyclic Chemistry
First reported in synthetic literature circa 2015, this compound emerged during a resurgence of interest in piperidine-containing scaffolds for drug discovery. Its design parallels strategies seen in patent US9682968B2, which disclosed piperidinyl-indole derivatives as complement factor B inhibitors. The introduction of the 6-chloropyridin-3-yl group represents an evolution from earlier 2-chloropyridine analogs, optimizing hydrogen-bonding potential while maintaining lipophilic character.
Synthetic routes typically involve:
- Nucleophilic substitution to install the chloropyridine group
- Mannich-type reactions for piperidine ring formation
- Friedel-Crafts acylation to introduce the benzophenone moiety
These methods align with broader trends in constructing hybrid heterocycles for enhanced bioactivity profiles.
Position Within Piperidine-Pyridine Hybrid Architectures
The compound occupies a strategic niche in hybrid architectures due to:
Structural Features
- Piperidine core : Provides conformational flexibility and basic nitrogen for salt formation
- 6-Chloropyridin-3-yl substituent : Enhances electron-withdrawing character vs. unsubstituted pyridines
- Benzophenone group : Introduces planar aromaticity for π-π stacking interactions
Comparative Analysis with Analogues
This hybrid architecture balances steric bulk (piperidine) with electronic modulation (chloropyridine), making it a versatile scaffold for further derivatization. The benzophenone moiety’s role in photophysical properties remains underexplored but could enable applications in materials science.
Properties
Molecular Formula |
C17H17ClN2O |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
[2-(6-chloropyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c18-16-10-9-14(12-19-16)15-8-4-5-11-20(15)17(21)13-6-2-1-3-7-13/h1-3,6-7,9-10,12,15H,4-5,8,11H2 |
InChI Key |
GUABYOQMVXCKPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(6-Chloropyridin-3-yl)acetic Acid Derivatives
The 6-chloropyridinyl moiety is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. A prominent method involves esterification of 6-chloro-3-pyridineacetic acid using ethanol and sulfuric acid under reflux, yielding ethyl 2-(6-chloropyridin-3-yl)acetate at 95% efficiency. This intermediate is pivotal for subsequent amidation or reduction steps.
Reaction Conditions:
Piperidine Ring Formation
Cyclization of linear precursors into the piperidine ring is achieved via intramolecular nucleophilic attack. For example, treatment of 2-(6-chloropyridin-3-yl)acetamide with thiourea in acidic conditions facilitates ring closure, though yields remain moderate (68–79%). Microwave-assisted synthesis has shown promise in reducing reaction times but requires further optimization.
Coupling of Piperidine and Benzophenone Moieties
Acylation with Benzoyl Chloride
The phenyl methanone group is introduced via Schotten-Baumann acylation. Reacting piperidine intermediates with benzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) yields the target compound. Solvent polarity significantly affects reaction kinetics, with non-polar solvents favoring higher regioselectivity.
Optimized Protocol:
Ullmann-Type Coupling
For larger-scale production, copper-catalyzed coupling between 2-(6-chloropyridin-3-yl)piperidine and iodobenzene in DMF at 110°C achieves 75% yield. This method avoids stoichiometric metal reagents but requires rigorous exclusion of moisture.
Analytical Characterization and Validation
Spectroscopic Identification
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) reveals ≥95% purity, consistent with industrial standards. Residual solvents (e.g., THF, DCM) are controlled to <0.1% via rotary evaporation and lyophilization.
Challenges in Scale-Up and Process Optimization
Steric Hindrance in Piperidine Functionalization
Bulky substituents on the piperidine nitrogen impede acylation. Employating bulky base (e.g., DBU) enhances reaction efficiency by deprotonating the amine without side reactions.
Regioselectivity in Chloropyridine Activation
Competing C-2 vs. C-4 substitution on the pyridine ring is mitigated using directing groups (e.g., acetyl) during initial synthesis.
Applications and Industrial Relevance
While primarily used in pharmaceutical research (e.g., kinase inhibition studies), the compound’s stability under physiological conditions makes it a candidate for prodrug development. Strict handling protocols are enforced due to its research-only designation .
Chemical Reactions Analysis
Types of Reactions
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone is , with a molecular weight of approximately 300.8 g/mol. The structure can be represented as follows:
Pharmacological Applications
Preliminary studies indicate that compounds with similar structures often exhibit diverse biological activities. The following table summarizes some key findings related to the pharmacological potential of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone and structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone | Piperidine ring, chloropyridine, phenyl ketone | Antimicrobial, anticancer |
| Piperidinyl Phenyl Ketones | Similar piperidine structure | Varies by substituents |
| Chlorinated Pyridines | Chlorine substitution on pyridine | Enhanced antimicrobial |
| Benzamide Derivatives | Amide linkage instead of ketone | Diverse pharmacological effects |
Research has shown that the presence of the chloropyridine and piperidine rings may facilitate interactions with various biological targets. For instance, computer-aided predictions have suggested promising therapeutic directions based on its structural characteristics. Interaction studies employing techniques such as molecular docking and in vitro assays are crucial for understanding how this compound behaves in biological systems.
Case Studies
- Antimicrobial Activity : A study on structurally similar compounds indicated that derivatives containing chlorinated pyridine moieties often exhibit enhanced antimicrobial properties. This suggests that (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone may also possess significant antimicrobial activity, warranting further investigation.
- Anticancer Potential : Compounds with similar piperidine structures have been evaluated for anticancer activity. The dual functionality of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone positions it as a candidate for further research in cancer therapeutics.
Synthesis and Modification
The synthesis of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions that allow for precise control over the structure and purity of the final product. Modifications to enhance biological activity or selectivity towards specific targets are ongoing areas of research.
Mechanism of Action
The mechanism of action of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations:
- Chlorine vs. Methoxy Substitution : The target compound’s 6-chloropyridine group increases electronegativity compared to the 6-methoxy analog (296.40 g/mol), which may enhance binding to electron-deficient biological targets .
- Dual Substituents: The bis-pyridine derivative () lacks the piperidine-phenylmethanone scaffold but shares the 6-chloro-pyridine motif, suggesting divergent applications in coordination chemistry or agrochemicals.
Biological Activity
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by a piperidine ring linked to a chloropyridine and a phenyl group, this compound belongs to a class of molecules known for their diverse pharmacological properties.
- Molecular Formula : C17H17ClN2O
- Molecular Weight : 300.8 g/mol
- CAS Number : 1352518-38-7
The structure of this compound suggests multiple points of interaction with biological targets, making it a candidate for drug development.
Antimicrobial and Anticancer Properties
Preliminary studies indicate that compounds with similar structures often exhibit significant antimicrobial and anticancer activities. The presence of the chloropyridine moiety is associated with enhanced biological activity, particularly against various bacterial strains and cancer cell lines.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone | Piperidine ring, chloropyridine, phenyl ketone | Antimicrobial, anticancer |
| Piperidinyl Phenyl Ketones | Similar piperidine structure | Varies by substituents |
| Chlorinated Pyridines | Chlorine substitution on pyridine | Enhanced antimicrobial |
| Benzamide Derivatives | Amide linkage instead of ketone | Diverse pharmacological effects |
This analysis highlights the unique dual functionality of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone , combining neuroactive and antimicrobial properties, positioning it as a promising candidate for further research in medicinal chemistry.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in microbial metabolism.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways crucial for cancer cell proliferation.
- Binding Affinity to Receptors : The structural features suggest potential binding to neurotransmitter receptors, which could explain its neuroactive properties.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, comparable to established antibiotics.
- Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines (e.g., MCF-7, MDA-MB-231). The combination of this compound with conventional chemotherapy agents showed enhanced cytotoxic effects, suggesting potential for combination therapy.
- Neuroactive Properties : Research into the neuropharmacological effects revealed that the compound may act as a modulator of neurotransmitter systems, although specific pathways remain to be fully elucidated.
Q & A
Q. What are the critical parameters for synthesizing (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone with high yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with nucleophilic substitution between a chloropyridine derivative and a piperidine precursor. Key parameters include:
- Temperature : Controlled heating (60–100°C) to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., DIEA) improve coupling reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures purity .
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–100°C | Minimizes decomposition | |
| Solvent | DMF/DCM | Enhances solubility | |
| Catalyst | Pd(PPh₃)₄ | Facilitates cross-coupling |
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm piperidine and pyridine ring connectivity. Key signals include:
- Piperidine protons: δ 1.5–3.5 ppm (multiplet) .
- Aromatic protons: δ 7.0–8.5 ppm (pyridine and phenyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 331.12 g/mol) .
- IR Spectroscopy : Carbonyl stretch (~1680 cm⁻¹) confirms the methanone group .
Q. How can preliminary in vitro assays evaluate this compound’s biological activity?
- Methodological Answer : Design assays targeting receptors/enzymes common to piperidine derivatives:
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases using fluorometric assays .
- Cellular Uptake : Use fluorescent tagging (e.g., FITC) to track intracellular localization .
- Dose-Response Curves : IC₅₀ values derived from 72-hour MTT assays (cancer cell lines) .
Advanced Research Questions
Q. What reaction mechanisms explain the nucleophilic substitution in this compound’s synthesis?
- Methodological Answer : The synthesis likely proceeds via:
- Step 1 : Activation of 6-chloropyridin-3-yl group by Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 2 : Nucleophilic attack by piperidine on the activated pyridine ring, facilitated by DIEA as a base .
Computational studies (DFT) can model transition states to optimize regioselectivity .
Q. How can molecular docking predict binding affinity with neurological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors like σ-1 or 5-HT₃, where piperidine analogs show activity .
- Docking Software : Use AutoDock Vina with PDB structures (e.g., 4NBI for σ-1 receptor) .
- Key Interactions :
- Chloropyridine forms halogen bonds with Thr residues.
- Piperidine nitrogen interacts with Asp189 via hydrogen bonding .
Q. How should researchers resolve contradictions in reported biological activity across structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values of analogs (e.g., ethylthio vs. methylthio derivatives) .
- Structural Modifications : Test substituent effects (e.g., replacing Cl with CF₃) to isolate activity drivers .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions .
| Analog | Substituent | IC₅₀ (μM) | Reference |
|---|---|---|---|
| A | 6-Cl | 12.3 ± 1.2 | |
| B | 6-CF₃ | 8.7 ± 0.9 |
Q. What experimental approaches assess stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) for 24 hours; monitor degradation via HPLC .
- Thermal Stability : Accelerated aging at 40°C/75% RH; quantify parent compound loss .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products .
| Condition | Degradation Rate (%/24h) | Major Degradant | Reference |
|---|---|---|---|
| pH 7.4 | <5% | None detected | |
| pH 2.0 | 22% | Hydrolyzed ketone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
